molecular formula C14H20N6O4S B2819709 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 2034223-37-3

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

Cat. No. B2819709
M. Wt: 368.41
InChI Key: FANLQZOVSLEEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H20N6O4S and its molecular weight is 368.41. The purity is usually 95%.
The exact mass of the compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclocondensation Reactions and Heterocyclic Compound Synthesis

Cyclocondensation reactions play a crucial role in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and material science. Sokolov et al. (2013) explored cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with various reagents, leading to the formation of imidazolidine-2,4-diones, 3,5-dihydroimidazol-4-ones, and other heterocycles (Sokolov, Aksinenko, Epishina, & Goreva, 2013). These methodologies could potentially be adapted for the synthesis of compounds like 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one, demonstrating the importance of cyclocondensation in creating complex molecular architectures.

Bioactive Sulfonamide Derivatives

The development of bioactive sulfonamide derivatives is significant for their potential insecticidal, antibacterial, and antifungal properties. Soliman et al. (2020) synthesized and investigated a novel series of sulfonamide-bearing thiazole derivatives for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These compounds showed potent toxic effects, highlighting the utility of sulfonamide moieties in designing bioactive agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020). This research underscores the potential for incorporating sulfonamide groups into heterocyclic compounds like 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one for various biological applications.

Antileishmanial and Antimicrobial Activities

The synthesis and evaluation of imidazolidin-2-one derivatives for their biological activities, such as antileishmanial and antimicrobial properties, are of considerable interest. Robert et al. (2003) synthesized N(3)-acyl, arylsulfonyl, and benzyl derivatives of imidazolidin-2-ones and evaluated them as potential antileishmanial agents, demonstrating significant activity against Leishmania species (Robert, Sabourin, Alvarez, Robert-Piessard, Le Baut, & Le Pape, 2003). This indicates the potential of structurally similar compounds for developing new therapeutic agents.

properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4S/c1-25(23,24)20-7-6-18(14(20)22)13(21)17-5-4-11(8-17)19-9-12(15-16-19)10-2-3-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANLQZOVSLEEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

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